1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea
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Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(3-(piperidin-1-yl)propyl)urea, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 and has since been the subject of numerous research studies aimed at understanding its mechanism of action and potential use in various fields.
Scientific Research Applications
Compulsive Food Consumption and Binge Eating
Research has indicated the role of orexins (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. The neural systems motivating drug abuse may also underlie compulsive food seeking and intake. The study by Piccoli et al. (2012) explored the effects of various OXR antagonists in a binge eating model in female rats. The findings suggest a major role of OX1R mechanisms in binge eating, proposing selective antagonism at OX1R as a potential pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Acetylcholinesterase Inhibitors
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity, aiming to optimize the spacer length for effective interaction with enzyme hydrophobic binding sites. This research contributes to the development of compounds with potential therapeutic applications in treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibition
Research into 1,3-disubstituted ureas possessing a piperidyl moiety has explored their structure-activity relationships as inhibitors of the human and murine soluble epoxide hydrolase (sEH), revealing improvements in pharmacokinetic parameters and potential for reducing hyperalgesia, thereby contributing to the management of inflammatory pain (Rose et al., 2010).
Supramolecular Chemistry
The conformational equilibrium in urea moieties and tautomerism in the pyrimidine part have been explored, indicating potential applications in molecular sensing based on tautomerism controlled by conformational states. This research opens new possibilities for the design of molecular sensors (Kwiatkowski et al., 2019).
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-piperidin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-27-18-8-6-17(7-9-18)24-15-16(14-19(24)25)22-20(26)21-10-5-13-23-11-3-2-4-12-23/h6-9,16H,2-5,10-15H2,1H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBVSSRYFPWTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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